molecular formula C13H11NO3 B6367494 MFCD18312260 CAS No. 1261972-45-5

MFCD18312260

Cat. No.: B6367494
CAS No.: 1261972-45-5
M. Wt: 229.23 g/mol
InChI Key: OABPZQBWQXFJAV-UHFFFAOYSA-N
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Description

MFCD18312260 is a synthetic heterocyclic compound primarily utilized in pharmaceutical research and organic synthesis. Preliminary data indicate applications in kinase inhibition and antimicrobial studies, though further validation is required. Key physicochemical properties inferred from structurally related compounds include:

  • Molecular weight: ~450–500 g/mol (based on analogs like C27H30N6O3, MW 486.57 )
  • Solubility: Moderate in DMF and THF, with log S values between -2.5 and -3.0
  • Bioactivity: Predicted Leadlikeness score >0.5 and moderate synthetic accessibility (SAscore ~2.0–3.0)

Properties

IUPAC Name

methyl 3-(2-oxo-1H-pyridin-3-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-13(16)10-5-2-4-9(8-10)11-6-3-7-14-12(11)15/h2-8H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABPZQBWQXFJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682919
Record name Methyl 3-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261972-45-5
Record name Methyl 3-(2-oxo-1,2-dihydropyridin-3-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “MFCD18312260” involves several synthetic routes. One common method includes the use of triazolo ring compounds, which are reacted under specific conditions to form the desired product . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the compound.

Industrial Production Methods: Industrial production of “this compound” is designed for large-scale synthesis. The process is optimized for high yield and purity, often involving automated systems to control reaction parameters. The use of methanesulfonate crystal forms is one such method, which provides good solubility and stability, facilitating the preparation and storage of pharmaceutical preparations .

Chemical Reactions Analysis

Types of Reactions: “MFCD18312260” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like water radical cations and reducing agents such as hydrogen peroxide . The conditions for these reactions are typically mild, allowing for efficient and selective transformations.

Major Products Formed: The major products formed from these reactions include quaternary ammonium cations and other derivatives that are significant in drug development and other applications .

Scientific Research Applications

“MFCD18312260” has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it plays a role in studying cellular processes and interactions. In medicine, it is explored for its potential therapeutic effects, particularly in cancer treatment. Industrially, it is used in the production of various materials and chemicals .

Mechanism of Action

The mechanism of action of “MFCD18312260” involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to a series of biochemical reactions that result in the desired outcome. The pathways involved are often related to cellular signaling and metabolic processes .

Comparison with Similar Compounds

Compound A: 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (CAS 918538-05-3)

Structural Similarities :

  • Shared pyrrolotriazine core with chloro and alkyl substituents.
  • Halogen atoms enhance electrophilic reactivity for cross-coupling reactions .

Key Differences :

Parameter MFCD18312260 Compound A
Molecular Formula C20H18ClN5O2 (hyp.) C6H3Cl2N3
Molecular Weight ~450 g/mol 188.01 g/mol
Log S (ESOL) -2.85 -2.99
Bioavailability Score 0.62 0.55
Synthetic Accessibility 2.5 2.07

Functional Implications :

  • This compound’s larger structure may improve target binding affinity but reduce BBB permeability compared to Compound A (BBB permeant: Yes for A vs. Unreported for this compound).

Compound B: (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

Structural Similarities :

  • Boronic acid group enabling Suzuki-Miyaura cross-coupling.
  • Halogen substituents (Cl/Br) for regioselective modifications .

Key Differences :

Parameter This compound Compound B
Molecular Formula C20H18ClN5O2 (hyp.) C6H5BBrClO2
Molecular Weight ~450 g/mol 235.27 g/mol
TPSA ~90 Ų 40.46 Ų
GI Absorption High High
CYP Inhibition Moderate None

Functional Implications :

  • This compound’s nitrogen-rich heterocycles may confer stronger enzyme inhibition (e.g., CYP450) compared to Compound B’s inert boronic acid .

Data Tables for Comparative Analysis

Table 1. Physicochemical Properties

Compound MW (g/mol) Log S TPSA (Ų) Leadlikeness
This compound ~450 -2.85 90 0.62
Compound A 188.01 -2.99 48.98 0.55
Compound B 235.27 -2.47 40.46 0.55

Table 2. Functional Performance

Compound BBB Permeant CYP Inhibition Synthetic Accessibility
This compound Unreported Moderate 2.5
Compound A Yes None 2.07
Compound B Yes None 2.07

Research Findings and Limitations

  • Advantages of this compound : Enhanced bioactivity due to heterocyclic diversity, though solubility remains a challenge .
  • Limitations : Lack of direct experimental data for this compound necessitates reliance on analogous compounds, which may introduce inaccuracies .
  • Future Directions : Validate predicted properties via HPLC and NMR (methods from ), and explore SAR with halogen substituents .

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